Nortrilobolide

Description

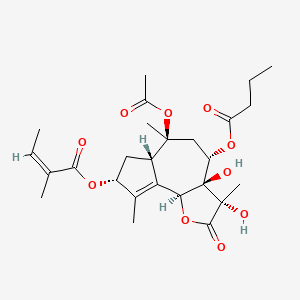

Structure

2D Structure

3D Structure

Properties

CAS No. |

136051-63-3 |

|---|---|

Molecular Formula |

C26H36O10 |

Molecular Weight |

508.6 g/mol |

IUPAC Name |

[(3S,3aR,4S,6S,6aS,8R,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-8-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C26H36O10/c1-8-10-19(28)34-18-12-24(6,36-15(5)27)16-11-17(33-22(29)13(3)9-2)14(4)20(16)21-26(18,32)25(7,31)23(30)35-21/h9,16-18,21,31-32H,8,10-12H2,1-7H3/b13-9-/t16-,17+,18-,21-,24-,25+,26+/m0/s1 |

InChI Key |

WEJWYRUDUWBNIB-YQMCDBNQSA-N |

SMILES |

CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C |

Isomeric SMILES |

CCCC(=O)O[C@H]1C[C@]([C@H]2C[C@H](C(=C2[C@H]3[C@]1([C@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C\C)/C)(C)OC(=O)C |

Canonical SMILES |

CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C |

Synonyms |

nortrilobolide |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Nortrilobolide

Advanced Isolation Techniques for Nortrilobolide from Plant Material

Table 2: Examples of Isolation and Purification Techniques Mentioned

| Technique | Application | Source(s) |

| Simple Extraction (e.g., MeOH, Acetone/Water) | Initial extraction from plant material | dtu.dk |

| Microwave-Assisted Extraction (MAE) | Alternative extraction method | dtu.dk |

| Flash Column Chromatography | Purification of crude products | nih.govacs.orggoogle.com |

| Dry Column Vacuum Chromatography | Purification of crude extracts | acs.org |

| High-Performance Liquid Chromatography (HPLC) | Analysis and purification | dtu.dkresearchgate.net |

| Centrifugal Partition Chromatography (CPC) | Separation technique not using a solid stationary phase | dntb.gov.uaresearchgate.netresearchgate.net |

Biotechnological Approaches for this compound Production

In Vitro Plant Tissue Culture and Bioreactor Cultivation

In vitro plant tissue culture techniques, such as shoot cultures, have been explored for the production of this compound researchgate.net. Culturing plant tissues in a controlled laboratory environment allows for biomass growth and metabolite production researchgate.netmdpi.com.

Bioreactor systems, particularly temporary immersion bioreactors (TIBs), have shown promise for scaling up the production of secondary metabolites in plant tissue cultures researchgate.netmdpi.com. TIBs involve the periodic immersion of plant tissues in a liquid culture medium, which can enhance nutrient and oxygen supply compared to conventional methods using semi-solid media mdpi.com. Studies using TIBs for T. garganica shoot cultures have demonstrated the ability to produce this compound researchgate.net. In vitro shoots grown in TIBs were able to produce a notable percentage of dry weight as this compound researchgate.net.

Elicitation Strategies for Enhanced Biosynthesis in Cultures

Elicitation is a strategy used in plant tissue cultures to enhance the biosynthesis of secondary metabolites nih.gov. Elicitors are compounds introduced to the culture medium that can trigger plant defense responses and stimulate the metabolic pathways leading to the production of target compounds nih.gov.

Methyl jasmonate (MeJA) is an example of an elicitor that has been investigated for its effect on this compound production in T. garganica shoot cultures researchgate.net. Research has shown that the addition of MeJA to the culture medium can lead to an increase in this compound concentration in in vitro shoots researchgate.net. Different concentrations of MeJA have been tested to optimize the elicitation effect researchgate.net. The combination of reduced nutrient supply and MeJA elicitation in TIBs has been shown to enhance the production of thapsigargins, including this compound, in T. garganica in vitro shoots researchgate.net.

The effect of MeJA elicitation on this compound content in T. garganica in vitro shoots grown in TIBs is illustrated by the following data:

| Treatment (½MS medium) | MeJA Concentration (µM) | This compound Content (mg/g DW) |

| Control | 0 | 3.37 ± 0.23 |

| + MeJA | 400 | 21.50 ± 1.87 |

Data represents mean ± SE. An increase in this compound concentration with MeJA treatment was statistically significant researchgate.net.

Advanced Structural Elucidation and Absolute Stereochemical Assignment of Nortrilobolide

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms numberanalytics.commdpi.comlehigh.edu. For a complex natural product like Nortrilobolide, both one-dimensional and two-dimensional NMR techniques are indispensable.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Backbone Determination

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments numberanalytics.comlehigh.edu.

¹H NMR spectroscopy reveals the number of distinct proton environments, their relative integrations (indicating the number of protons in each environment), and their coupling patterns (multiplicity), which provide clues about adjacent protons lehigh.edu. Analysis of chemical shifts in the ¹H NMR spectrum helps identify protons attached to or near electronegative atoms, double bonds, or carbonyl groups.

¹³C NMR spectroscopy provides information about the carbon skeleton, showing a signal for each unique carbon atom lehigh.edu. The chemical shifts in ¹³C NMR are particularly useful for identifying different types of carbon atoms, such as methyl, methylene, methine, quaternary carbons, and those in functional groups like carbonyls and olefins. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in the assignment of ¹³C signals and providing insights into the molecular framework.

While specific, detailed ¹H and ¹³C NMR data for this compound across all studies were not available in the provided snippets, the application of these techniques is standard for determining the basic structural backbone of such compounds mdpi.combaranlab.orguq.edu.au. Researchers would analyze the full suite of ¹H and ¹³C signals to propose initial structural fragments.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assignments

Two-dimensional NMR experiments provide crucial connectivity and spatial proximity information that is essential for piecing together the structural fragments identified by 1D NMR numberanalytics.commdpi.comuq.edu.au.

Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other, typically through two or three bonds. This helps establish proton-proton connectivity networks, mapping out spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached (one-bond correlation). This experiment is vital for assigning proton signals to their corresponding carbon signals and vice versa mdpi.com.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds, and sometimes even four bonds mdpi.com. HMBC is particularly powerful for establishing connectivity across heteroatoms or quaternary carbons, linking different parts of the molecule and confirming the structural backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This through-space correlation information is critical for determining the relative stereochemistry and conformation of the molecule.

By combining the data from COSY, HSQC, HMBC, and NOESY experiments, researchers can build a comprehensive picture of the molecular connectivity and the relative spatial arrangement of atoms in this compound numberanalytics.commdpi.comuq.edu.au. This network of correlations allows for the unambiguous assignment of most, if not all, NMR signals and the deduction of the planar structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern, which helps confirm the molecular formula and provides additional structural insights numberanalytics.comnih.gov. High-resolution MS (HRMS) is particularly important as it can determine the accurate mass of the molecular ion, allowing for the precise determination of the elemental composition nih.gov.

For this compound, MS would be used to determine its molecular weight, which has been reported as 508.5 researchgate.net. The fragmentation pattern observed in MS/MS experiments can provide clues about the substructures present in the molecule by showing how the molecular ion breaks down into smaller, characteristic fragments nih.gov. Analysis of these fragments can support or refute structural hypotheses derived from NMR data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the vibrations of chemical bonds numberanalytics.comlehigh.edu. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum.

For this compound, IR spectroscopy would be used to confirm the presence of key functional groups expected in a sesquiterpene lactone, such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch from esters and the lactone ring), and carbon-carbon double bonds (C=C stretch) numberanalytics.comlehigh.edu. While specific IR data for this compound were not detailed in the provided snippets, the application of IR spectroscopy is a standard step in natural product structure elucidation to corroborate the presence of functional groups inferred from NMR and other data.

Chiroptical Methods for Absolute Configuration Determination

Determining the absolute stereochemistry of a chiral molecule, such as this compound with its multiple stereocenters, is crucial for a complete structural assignment spectroscopyeurope.comspectroscopyasia.com. Chiroptical methods, which measure the interaction of a chiral substance with polarized light, are powerful tools for this purpose.

Electronic Circular Dichroism (ECD) Spectroscopy and Exciton (B1674681) Coupling Analysis

Although Vibrational Circular Dichroism (VCD) was specifically mentioned in one search result as being used for stereochemical configuration assignment of this compound by comparison with DFT-computed spectra, the principle of using chiroptical methods like ECD for absolute configuration determination is well-established spectroscopyeurope.comspectroscopyasia.comresearchgate.net.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible region spectroscopyeurope.comspectroscopyasia.com. The ECD spectrum is sensitive to the three-dimensional structure and the absolute configuration of the molecule.

For complex molecules with suitable chromophores, exciton coupling analysis of the ECD spectrum can be a powerful method for determining absolute configuration. This involves analyzing the interaction between two or more nearby chromophores. The sign and intensity of the cotton effects (peaks in the ECD spectrum) resulting from this interaction are related to the relative orientation and absolute configuration of the chromophores.

Alternatively, the experimental ECD spectrum of the molecule can be compared with theoretically calculated ECD spectra for different possible enantiomers using computational methods, such as Density Functional Theory (DFT) spectroscopyeurope.comspectroscopyasia.comresearchgate.net. By finding the best match between the experimental and calculated spectra, the absolute configuration of the molecule can be assigned. While direct ECD data for this compound was not provided, the application of this method, or related chiroptical techniques like VCD coupled with computational analysis, is essential for definitively establishing its absolute stereochemistry researchgate.net.

Illustrative Data Tables

While specific experimental data for this compound were not extensively available in the search snippets, the following tables illustrate the types of data that would be acquired and analyzed during its structural elucidation using the discussed techniques.

Table 1: Illustrative ¹H NMR Data (Partial)

| δ (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment (Proposed) |

| x.xx | s | 3H | - | CH₃ |

| y.yy | d | 3H | J = x.x | CH₃ |

| z.zz | dd | 1H | J = x.x, y.y | CH |

| ... | ... | ... | ... | ... |

Table 2: Illustrative ¹³C NMR Data (Partial)

| δ (ppm) | Type (from DEPT) | Assignment (Proposed) |

| aaa.a | C (Quaternary) | C=O |

| bbb.b | CH | CH |

| ccc.c | CH₂ | CH₂ |

| ddd.d | CH₃ | CH₃ |

| ... | ... | ... |

Table 3: Illustrative Key HMBC Correlations

| Proton δ (ppm) | Carbon δ (ppm) | Correlation (H-C) |

| x.xx | aaa.a | ³J |

| y.yy | bbb.b | ²J |

| z.zz | ccc.c | ³J |

| ... | ... | ... |

Table 4: Illustrative Key NOESY Correlations

| Proton δ₁ (ppm) | Proton δ₂ (ppm) | Spatial Proximity Indication |

| x.xx | y.yy | Close in space |

| z.zz | w.ww | Close in space |

| ... | ... | ... |

Table 5: Illustrative IR Data (Partial)

| Absorption Band (cm⁻¹) | Functional Group |

| ~3400 | O-H |

| ~1750 | C=O (lactone) |

| ~1735 | C=O (ester) |

| ~1650 | C=C |

| ... | ... |

Table 6: Illustrative ECD Data (Partial)

| Wavelength (nm) | Δε |

| 2xx | +x.x |

| 2yy | -y.y |

| ... | ... |

These illustrative tables demonstrate the kind of spectroscopic data that would be acquired and interpreted in conjunction with each other to determine the full structure and relative stereochemistry of this compound. The absolute stereochemistry would then be assigned using chiroptical methods and computational analysis.

X-ray Crystallography of this compound or its Derivatives (if available)

X-ray crystallography has played a role in the structural and stereochemical determination of thapsigargins. While direct X-ray crystallographic data specifically for this compound was not explicitly found in the search results, X-ray crystallography of thapsigargin (B1683126) and its derivatives has been instrumental in understanding the absolute configurations within this class of compounds. pitt.eduacs.orgrsc.org

Initial attempts at structural elucidation of thapsigargin in 1980 utilized IR spectroscopy and transesterification reactions coupled with GC-MS. rsc.org An X-ray crystallographic investigation of a thapsigargin epoxide derivative was conducted in 1982, providing valuable insights, though it was not sufficient to definitively determine the absolute configuration of thapsigargin itself. rsc.org The absolute configuration of thapsigargin was conclusively determined in 1985 through a combination of X-ray analysis and the CD exciton chirality method. rsc.org These studies confirmed the hexa-oxygenated guaianolide core and the trans stereochemistry of the 5,7-ring junction. rsc.orgnih.gov

In the context of synthetic efforts towards thapsigargin and this compound, X-ray diffraction has been used to verify the stereochemical assignment of intermediates. For example, in one synthetic route, X-ray diffraction of an acylated intermediate was used to confirm its stereochemistry. researchgate.net This highlights the utility of X-ray crystallography in confirming the stereochemical outcomes of synthetic steps towards complex molecules like this compound.

While specific crystallographic data tables for this compound were not located, the application of X-ray crystallography to related thapsigargins and synthetic intermediates underscores its importance in confirming the intricate three-dimensional structure and absolute stereochemistry within this family of natural products. rsc.orgresearchgate.net X-ray crystallography provides a three-dimensional picture of electron density within a crystal, allowing for the determination of atomic positions, chemical bonds, and stereochemistry. wikipedia.org

Biosynthetic Pathways and Mechanistic Enzymology of Nortrilobolide

Proposed Biosynthetic Origin from Isoprene (B109036) Units

Sesquiterpenes, including guaianolides like nortrilobolide, are C15 terpenoids derived from three isoprene units. researchgate.netmdpi.com The functional isoprene units in biological systems are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). up.ac.zamdpi.comwikipedia.org These five-carbon precursors are synthesized via two main pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. up.ac.zamdpi.comacademicjournals.org The condensation of IPP and DMAPP, catalyzed by farnesyl diphosphate (B83284) synthase (FPS), yields farnesyl diphosphate (FPP), a universal precursor for all sesquiterpenes. up.ac.zamdpi.comacademicjournals.org

Formation of the Guaianolide Sesquiterpene Skeleton

The formation of the characteristic guaianolide skeleton, a bicyclic structure with fused five- and seven-membered rings, is a key step in the biosynthesis of this compound. mdpi.comtandfonline.comnih.gov

Role of Germacranolide Precursors

A widely accepted hypothesis posits that germacranolides serve as central intermediates in the biosynthesis of various sesquiterpene lactone skeletons, including guaianolides. up.ac.zamdpi.comtandfonline.comnih.govnih.govacs.orgroyalsocietypublishing.orgacs.orgnih.gov The simplest member of the germacranolides, (+)-costunolide, is generally considered a common branching point precursor for germacranolides, eudesmanolides, and guaianolides. up.ac.zamdpi.comtandfonline.com

The biosynthesis of (+)-costunolide from FPP involves the initial cyclization of FPP to (+)-germacrene A, catalyzed by germacrene A synthase (GAS). up.ac.zaacademicjournals.orgmdpi.comtandfonline.comnih.govroyalsocietypublishing.orgresearchgate.net Subsequently, (+)-germacrene A undergoes oxidative steps, including hydroxylation and oxidation catalyzed by cytochrome P450 enzymes like germacrene A oxidase (GAO), to form germacrene A acid. up.ac.zaacademicjournals.orgmdpi.comresearchgate.net Further hydroxylation at C-6 and subsequent lactonization, potentially catalyzed by costunolide (B1669451) synthase (COS), leads to the formation of (+)-costunolide. academicjournals.orgmdpi.comresearchgate.net

Cyclization Mechanisms and Stereochemical Control

The conversion of a germacranolide precursor, such as costunolide, to the guaianolide skeleton involves specific cyclization mechanisms and precise stereochemical control. acs.orgnih.gov One proposed mechanism involves the epoxidation of costunolide, for instance, at the C4-C5 position, leading to an epoxide intermediate like parthenolide (B1678480). mdpi.comroyalsocietypublishing.org The opening of this epoxide through an intramolecular attack of a double bond can generate the three-cyclic guaianolide type intermediate. mdpi.com

Alternatively, enzyme-mediated cyclization of germacranolides can be initiated by allylic hydroxylation, such as at the C3 position of costunolide. nih.govnih.gov This is followed by protonation of the hydroxyl group, elimination of water to form a carbocation, and subsequent 1,5-cyclization involving a double bond (e.g., the C1-C10 double bond attacking the C5 carbocation) to form the fused 5-7 bicyclic system characteristic of the guaianolide skeleton. nih.govnih.gov The stereochemistry of the resulting guaianolide is determined by the specific enzymes involved and the conformation of the germacranolide precursor during the cyclization event. nih.govacs.org Enzymes like kauniolide (B3029866) synthase (KLS), a cytochrome P450 enzyme, have been shown to catalyze the formation of a guaianolide (kauniolide) from a germacranolide (costunolide) through a mechanism involving hydroxylation, water elimination, cyclization, and regioselective deprotonation. nih.govresearchgate.net

Elucidation of Oxygenation and Acylation Steps

Following the formation of the guaianolide core, further enzymatic modifications, including oxygenation and acylation, are required to produce this compound. academicjournals.orgnih.govresearchgate.netrsc.org this compound is characterized by a hexaoxygenated guaianolide core, indicating multiple sites of oxygen functionalization. acs.orggoogle.com

Enzymatic Processes for Introducing Oxygen Functionalities

The introduction of oxygen functionalities (e.g., hydroxyl groups, ketone groups, epoxide rings) into the guaianolide skeleton is primarily carried out by enzymatic processes, notably by cytochrome P450 monooxygenases and other oxygenases. academicjournals.orgmdpi.comresearchgate.netnih.govrsc.orgbaranlab.org These enzymes catalyze a wide range of oxidation reactions, including hydroxylation of C-H bonds, epoxidation of double bonds, and formation of carbonyl groups. researchgate.netrsc.orgbaranlab.org

Specific hydroxylase enzymes can activate enzymatic hydroxylation at various positions on the guaianolide intermediate, such as C-3, C-8, and C-15, as observed in the biosynthesis of other guaianolides. mdpi.com While the precise sequence and the specific enzymes responsible for each oxygenation step in this compound biosynthesis are not fully elucidated, studies on related guaianolides and thapsigargins suggest the involvement of multiple cytochrome P450 enzymes (e.g., belonging to the CYP71 family) and potentially other oxidase families. academicjournals.orgresearchgate.netnih.gov The regioselectivity and stereoselectivity of these oxygenation reactions are crucial for generating the specific pattern of oxygenation observed in this compound. rsc.org

Role of Acyltransferases in Esterification

This compound contains ester linkages, which are formed through the enzymatic transfer of acyl groups to hydroxyl functionalities on the guaianolide skeleton. google.comresearchgate.netrsc.org These reactions are catalyzed by acyltransferases. researchgate.netresearchgate.netrsc.orgnih.gov Acyltransferases are a diverse group of enzymes that facilitate the transfer of an acyl moiety from a donor molecule (commonly acyl-CoA) to an acceptor molecule (in this case, a hydroxyl group on the guaianolide). nih.gov

In the context of sesquiterpene lactone biosynthesis, acyltransferases are responsible for attaching various acyl chains, such as acetyl, butyryl, or angelic acid moieties, to the hydroxyl groups introduced during the oxygenation steps. google.comrsc.orgacs.org While specific acyltransferases involved in the esterification pattern of this compound have not been explicitly detailed in the provided search results, the general role of these enzymes in introducing the acyl substituents observed in complex sesquiterpene lactones like this compound is well-established. researchgate.netresearchgate.netrsc.orgnih.gov The regioselectivity of acyltransferases determines which hydroxyl groups are esterified, contributing to the final structure of this compound.

Comparative Biosynthesis with Related Thapsigargins

This compound and thapsigargin (B1683126) are both sesquiterpene lactones derived from the mevalonate pathway, leading to the common precursor farnesyl diphosphate (FPPS) nih.gov. Kunzeaol is assumed to be an early monocyclic precursor for the guaianolide backbone of thapsigargins acs.org. The biosynthesis involves the formation of a tricyclic guaianolide skeleton and the introduction of multiple oxygen atoms and ester groups acs.orgpnas.org.

Studies comparing the chemical reactivity of thapsigargin (hexaoxygenated) and this compound (pentaoxygenated) have revealed differences, suggesting distinct enzymatic transformations occur at certain stages of their biosynthesis or downstream modification acs.org. For instance, chemical functionalization studies have shown differences in reactivity, particularly concerning the cleavage of ester groups acs.org.

While the precise enzymatic steps leading to the differential oxygenation at C-2 between this compound and thapsigargin are not fully elucidated, the presence of hexaoxygenated guaianolides like 2-acetoxytrilobolide and 2-hydroxydeacetyltrilobolide in Laser trilobum, which also produces pentaoxygenated guaianolides like this compound, indicates that the enzymatic machinery for introducing the C-2 oxygen substituent exists in some plants acs.org.

Semisynthesis studies have explored the conversion of this compound into thapsigargin-like structures, such as 2-acetoxytrilobolide, providing insights into potential late-stage modifications that could occur in the plant acs.org. This conversion involves steps like cleavage of the angelate ester and oxidation acs.org.

Genetic and Genomic Studies of this compound Biosynthesis Genes

Genetic and genomic studies in Thapsia garganica have aimed to identify genes involved in the biosynthesis of thapsigargins, including this compound. Real-time reverse transcription PCR (qRT-PCR) has been used to study the expression of potential biosynthetic genes in different tissues and under various conditions nih.govresearchgate.net.

Key candidate genes investigated include those encoding enzymes in the upstream mevalonate pathway, such as HMG-CoA reductase (HMGR) and farnesyl diphosphate synthase (FPPS), as well as downstream enzymes like epikunzeaol synthase (TgTPS2) and a cytochrome P450 (TgCYP76AE2) nih.govresearchgate.net. TgTPS2 and TgCYP76AE2 have been specifically implicated in thapsigargin biosynthesis researchgate.net.

Studies have shown that the expression of these genes can be influenced by factors such as nutrient supply and elicitation treatments like methyl jasmonate nih.gov. Furthermore, gene expression analysis has been used to investigate the plant's response to simulated herbivory, showing that T. garganica can induce the biosynthesis of thapsigargins, including this compound, at the site of attack, and that this response is correlated with the expression of TgTPS2 and TgCYP76AE2 researchgate.net.

Molecular networking based on LC-ESI-MS/MS data has been used in conjunction with gene expression analysis to identify chemical constituents related to thapsigargin and its biosynthesis and to study how the chemical profile changes in response to stimuli researchgate.net. These approaches help link specific genes to the production of particular compounds like this compound.

Chemical Synthesis Strategies and Methodologies for Nortrilobolide

Total Synthesis Approaches to the Nortrilobolide Core

Total synthesis of the this compound core aims to construct the complete molecular framework from simpler starting materials. This has been a challenging endeavor, with early routes involving numerous steps. acs.orgresearchgate.netnih.gov More recent strategies have focused on developing concise, efficient, and scalable methods to access the highly oxidized guaianolide skeleton. acs.orgnih.govnih.gov

Chiral Pool Synthesis from Monoterpene Precursors (e.g., (R)-(-)-Carvone, (+)-Dihydrocarvone)

The chiral pool strategy utilizes readily available, naturally occurring chiral compounds as starting materials, leveraging their inherent stereochemistry to control the stereochemical outcome of the synthesis. univie.ac.atnih.gov Monoterpenes, particularly (R)-(-)-carvone and (+)-dihydrocarvone, have proven to be valuable precursors for the synthesis of guaianolides, including this compound. researchgate.netrsc.orgnih.govresearchgate.netunivie.ac.at

One notable approach starts from commercially available (R)-(-)-carvone. acs.orgnih.gov This strategy, inspired by nature's carbon-carbon bond formation sequence, facilitates the construction of the highly functionalized sesquiterpene lactone skeleton in a relatively short number of steps. acs.orgnih.govresearchgate.net Key steps in such syntheses often involve enantioselective ketone alkylation and diastereoselective pinacol (B44631) cyclization to establish the core ring system and introduce necessary stereocenters. acs.orgnih.govgoogle.comresearchgate.net For instance, the asymmetric alkylation of a carvone (B1668592) derivative with a suitable ketone derivative, catalyzed by a palladium complex with a chiral ligand, has been successfully employed, furnishing the coupled product in high yield and diastereoselectivity. researchgate.net

Another route utilizes (+)-dihydrocarvone as a starting material. rsc.orgnih.gov This intermediate can be transformed through a sequence of reactions, including oxidation and cyclization steps, to build the guaianolide framework. rsc.org

Convergent and Linear Synthetic Routes

Synthetic strategies can be broadly categorized as linear or convergent. Linear synthesis involves building the molecule step-by-step in a sequential manner. fiveable.me Convergent synthesis, on the other hand, involves synthesizing multiple key fragments independently and then joining them in a later stage. fiveable.mescholarsresearchlibrary.comopenreview.net For complex molecules like this compound, convergent approaches can offer advantages in terms of efficiency and the ability to rapidly assemble complex structures. fiveable.meopenreview.net

While early syntheses of guaianolides, including efforts towards this compound, may have followed more linear paths, recent strategies have incorporated convergent elements. rsc.orgnih.gov For example, some routes involve the preparation of a key intermediate that already contains a significant portion of the guaianolide skeleton, which is then coupled with another fragment to complete the synthesis. rsc.orgacs.org The two-phase terpene synthesis logic, which involves constructing the carbon framework followed by oxidation events, can also be viewed as having convergent aspects, allowing for modular access to different analogs. nih.govnih.gov

Scalable and Concise Synthetic Methodologies

Developing scalable and concise synthetic methodologies is essential for the practical production of this compound and its analogs, especially given the potential demand for related compounds in medicinal applications. acs.orgnih.govnih.gov Significant progress has been made in this area, with some reported total syntheses being considerably shorter and more efficient than earlier routes. acs.orgnih.gov

Another scalable approach utilizes a two-phase strategy, involving the construction of the carbon framework followed by precisely choreographed oxygenation events. nih.gov This method has enabled scalable access to highly oxygenated natural products like this compound. nih.govnih.gov

Stereocontrolled Reactions in Guaianolide Synthesis

The synthesis of guaianolides like this compound involves the creation of multiple stereogenic centers with specific relative and absolute configurations. Achieving high levels of stereocontrol throughout the synthetic route is paramount to obtaining the desired natural product. acs.orgacs.org

Various stereocontrolled reactions are employed in the total synthesis of guaianolides. These include enantioselective transformations, such as asymmetric alkylations catalyzed by chiral complexes, to set the absolute stereochemistry at an early stage. acs.orgresearchgate.net Diastereoselective reactions are crucial for controlling the relative stereochemistry between newly formed stereocenters and existing ones within the molecule. Examples include diastereoselective pinacol cyclizations and reductions. acs.orgresearchgate.netrsc.org The choice of reagents, catalysts, and reaction conditions is critical for achieving the desired stereochemical outcomes. rsc.orgresearchgate.net The inherent chirality of starting materials from the chiral pool also plays a significant role in directing the stereochemistry of subsequent reactions. researchgate.netnih.govunivie.ac.at

Semisynthesis of this compound and its Analogs

Semisynthesis involves the chemical modification of naturally occurring compounds to obtain the target molecule or its analogs. This approach can be advantageous when a structurally related natural product is available in sufficient quantities. While the primary focus has been on total synthesis, semisynthetic approaches have also been explored, particularly for generating analogs of this compound and related thapsigargins. researchgate.netacs.orgpitt.edunih.gov

Functionalization of Naturally Occurring Guaianolides

Naturally occurring guaianolides can serve as starting materials for the semisynthesis of this compound and its derivatives through targeted functionalization reactions. researchgate.netacs.orgpitt.edufigshare.comcore.ac.uk This involves introducing or modifying functional groups on the existing guaianolide skeleton.

One example is the chemo- and regioselective functionalization of this compound itself to synthesize analogs. acs.orgfigshare.comcore.ac.ukdntb.gov.uagoogle.com Specific transformations, such as selective acylation at particular hydroxyl positions or oxidation reactions, can be performed to yield derivatives with modified structures and potentially altered biological activities. acs.org For instance, a semisynthesis of 2-acetoxytrilobolide has been achieved in six steps from this compound through chemo- and regioselective functionalization, involving steps like ozonolysis and stereoselective α'-acetoxylation. acs.org

Other naturally occurring guaianolides, such as parthenolide (B1678480) or α-santonin, have also been used as starting points for the semisynthesis of various guaianolides, which could potentially be further modified to access this compound analogs. pitt.edu These semisynthetic routes often involve a set of established transformations to introduce the desired functionalities and modify the existing scaffold. acs.orgpitt.edu

Conversion Pathways from Related Sesquiterpenes (e.g., Trilobolide)

While total synthesis routes for this compound exist, conversion from more abundant, structurally related sesquiterpenes like trilobolide (B1683251) has also been explored. Trilobolide (PubChem CID: 5281503) is a sesquiterpene lactone found in various Thapsia species nih.gov. A procedure for converting this compound into thapsigargin (B1683126) has been reported, suggesting potential pathways for interconversion within the thapsigargin family mdpi.com.

One study investigated the chemo- and regioselective functionalization of this compound for the semisynthesis of 2-acetoxytrilobolide nih.govacs.org. This involved a one-pot substitution-oxidation reaction of an allylic ester in this compound to form an α,β-unsaturated ketone intermediate acs.org. While direct oxygenation at the C-2 position of this compound is challenging, transforming C-3 into a ketone allowed for potential stereoselective oxidation at C-2 acs.org. Attempts to selectively cleave the angelate ester of this compound using methods effective for thapsigargin failed due to extensive oxidation of the C-4 double bond acs.org.

Divergent Synthesis Strategies for this compound and Analogs

Divergent synthesis strategies aim to access multiple related compounds from a common intermediate nih.gov. This approach is particularly valuable for synthesizing families of natural products like the thapsigargins, including this compound and its analogs google.comnih.govnih.gov. The core idea is to design an advanced intermediate with structural features that can be elaborated through different pathways to yield various target molecules nih.gov.

A divergent strategy has been developed wherein a common synthetic intermediate provides access to both thapsigargin and other members of the thapsigargin family, including this compound acs.orggoogle.com. This strategy is often inspired by proposed biosynthetic pathways acs.orggoogle.com.

Design of Common Intermediates for Diversification

The design of a suitable common intermediate is crucial for a successful divergent synthesis nih.gov. This intermediate should possess key structural elements of the target molecules and functional handles that allow for subsequent diversification nih.gov. For the synthesis of this compound and related guaianolides, common intermediates have been designed to facilitate the construction of the researchgate.netresearchgate.netnih.gov-fused carbocyclic system and the introduction of oxygenation patterns acs.orggoogle.comescholarship.org.

One approach utilized a common synthetic scaffold derived from (R)-carvone acs.orgresearchgate.net. This intermediate was designed to enable the construction of the highly functionalized sesquiterpene lactone skeleton acs.orgresearchgate.net. Another study highlighted a common building block featuring varied acyl chains at different positions (C2, C3, and C8) for the divergent preparation of thapsigargin analogs, including this compound nih.govnih.govx-mol.com.

Modular Installation of Functional Groups and Acyl Chains

A key advantage of divergent synthesis is the ability to modularly install functional groups and acyl chains onto a common intermediate nih.govnih.gov. This allows for the efficient generation of a library of analogs with variations at specific positions nih.gov.

In the synthesis of this compound and its analogs, the modular installation of ester groups at positions like C-2, C-3, and C-8 is a critical step nih.govnih.govnih.gov. For example, after a key photochemical rearrangement, the synthetic route can enable the facile installation of various esters via simple acylation reactions nih.govacs.org. One study described the selective acylation at the C-8 position of a common intermediate as a step towards the synthesis of this compound rsc.org. Another approach involved acylation of a resultant alcohol with angelic anhydride (B1165640) to complete the synthesis of this compound walisongo.ac.idrsc.org.

Key Synthetic Transformations and Methodological Innovations

The total synthesis of this compound relies on a repertoire of key synthetic transformations and has spurred the development of methodological innovations to achieve the desired structural complexity and stereochemistry acs.orgescholarship.orgresearchgate.net.

Carbon-Carbon Bond Formation (e.g., Enantioselective Ketone Alkylation, Diastereoselective Pinacol Cyclization, Allylation)

Efficient and stereocontrolled carbon-carbon bond formation is fundamental to constructing the guaianolide skeleton of this compound.

Enantioselective ketone alkylation has been employed as a key step to forge the carbon framework acs.orggoogle.comnih.govresearchgate.net. This reaction establishes a new chiral center with high diastereomeric ratio rsc.org.

Diastereoselective pinacol cyclization is another crucial transformation utilized in the synthesis of the sesquiterpene lactone skeleton acs.orggoogle.comnih.govresearchgate.net. This reaction facilitates the formation of a ring system with control over the relative stereochemistry acs.orgresearchgate.net. A successful pinacol coupling has been achieved using a dimeric vanadium complex in the presence of HMPA google.comrsc.org.

Allylation strategies have also been explored. An asymmetric allylic coupling with a lithium enolate of a ketone in the presence of a chiral catalyst derived from Pd and (R)-BINAP has been used google.com. Preliminary studies on a modular synthesis of guaianolides, including this compound, have involved an intramolecular allylation strategy escholarship.orgescholarship.org.

Stereoselective Introduction of Oxygen Functionalities (e.g., Dihydroxylation, Photo-rearrangement, Oxidation)

The introduction of multiple oxygen atoms with precise stereochemistry is a hallmark of this compound synthesis.

Stereoselective dihydroxylation reactions are frequently used to install hydroxyl groups with defined relative and absolute configurations nih.govacs.orgrsc.orgpitt.edu. For example, dihydroxylation of an intermediate with osmium tetroxide has been reported nih.govrsc.org. Stereoselective dihydroxylation of an exocyclic double bond has also been employed rsc.org.

Photochemical rearrangement, inspired by the classic photosantonin rearrangement, is a powerful tool for constructing the fused ring system and introducing oxygenation nih.govacs.orgrsc.orgpitt.edu. Irradiation of a suitable intermediate can lead to the formation of the 5,7-fused guaianolide skeleton nih.govrsc.org.

Various oxidation reactions are employed throughout the synthesis to introduce oxygen functionalities at specific positions. Examples include Parikh-Doering oxidation to form a lactone nih.govacs.orgrsc.org, oxidation of an allylic alcohol intermediate acs.org, and α-oxidation of an enone using potassium permanganate (B83412) nih.govacs.orgrsc.org. Selective ozonolysis has also been used in conjunction with other steps google.comrsc.org.

Table 1 summarizes some key synthetic transformations used in this compound synthesis.

| Transformation | Description | Examples/Contexts |

| Enantioselective Ketone Alkylation | Forms C-C bond and sets stereochemistry adjacent to a ketone. | Used in early steps to build the carbon framework from starting materials like carvone. acs.orggoogle.comnih.govresearchgate.net |

| Diastereoselective Pinacol Cyclization | Forms a ring system with control over relative stereochemistry. | Constructs the guaianolide skeleton. acs.orggoogle.comnih.govresearchgate.net Achieved with vanadium complexes. google.comrsc.org |

| Allylation | Forms C-C bonds using allyl groups. | Asymmetric allylic coupling google.com; Intramolecular allylation in modular synthesis studies. escholarship.orgescholarship.org |

| Dihydroxylation | Introduces two hydroxyl groups, often stereoselectively. | Used to install oxygen atoms on the guaianolide core. nih.govacs.orgrsc.orgpitt.edu OsO4 and AD-mix-α have been used. rsc.orgpitt.edu |

| Photochemical Rearrangement | Rearrangement triggered by light, forms fused ring systems. | Inspired by photosantonin rearrangement, forms the 5,7-fused skeleton. nih.govacs.orgrsc.orgpitt.edu |

| Oxidation | Introduces oxygen atoms or increases oxidation state. | Parikh-Doering oxidation nih.govacs.orgrsc.org, KMnO4 oxidation nih.govacs.orgrsc.org, ozonolysis google.comrsc.org, CrO3 oxidation acs.org. |

Compound Information

| Compound Name | PubChem CID |

| This compound | Not found in search results, but mentioned as structurally related to Thapsigargin (CID 5281503) and Trilobolide (CID 5281503). google.comnih.gov |

| Trilobolide | 5281503 |

| Thapsigargin | 5281503 |

This compound is a complex pentaoxygenated guaianolide sesquiterpene, closely related to the hexaoxygenated thapsigargin nih.govwalisongo.ac.id. These compounds, found in plants like Thapsia garganica, possess a challenging 5-7-5 tricyclic ring system adorned with multiple stereogenic centers and oxygen functionalities acs.orgnih.govgoogle.com. The intricate architecture of this compound has driven the development of sophisticated synthetic strategies aimed at its efficient and stereocontrolled construction.

Conversion Pathways from Related Sesquiterpenes (e.g., Trilobolide)

Beyond total synthesis, the conversion of more readily available, structurally similar sesquiterpenes, such as trilobolide (PubChem CID: 5281503), into this compound or its derivatives has been explored researchgate.netnih.gov. Trilobolide is a sesquiterpene lactone isolated from various Thapsia species nih.gov. The close structural relationship between members of the thapsigargin family suggests potential synthetic routes involving the transformation of one congener into another mdpi.com.

Research has investigated the selective functionalization of this compound to access other natural products like 2-acetoxytrilobolide nih.govacs.org. This involved a one-pot sequence transforming an allylic ester in this compound into an α,β-unsaturated ketone intermediate acs.org. While direct oxygenation at the C-2 position of this compound is not straightforward, converting the C-3 position to a ketone offers a handle for potential stereoselective oxidation at C-2 acs.org. Attempts to selectively remove the angelate ester in this compound using methods effective for thapsigargin proved challenging due to competing oxidation of the C-4 double bond, leading to complex mixtures acs.org.

Divergent Synthesis Strategies for this compound and Analogs

Divergent synthesis is a powerful approach that allows for the generation of multiple related target molecules from a common intermediate nih.gov. This strategy is particularly well-suited for accessing libraries of natural products and their analogs, such as the thapsigargins, which include this compound google.comnih.govnih.gov. The core principle involves designing an advanced intermediate that can serve as a branching point for the synthesis of different compounds nih.gov.

A divergent synthetic strategy has been successfully applied to access both thapsigargin and other members of this natural product family, including this compound, from a shared intermediate acs.orggoogle.com. This approach is often conceptually linked to the proposed biosynthetic pathways of these compounds acs.orggoogle.com.

Design of Common Intermediates for Diversification

The success of a divergent synthesis hinges on the careful design of a common intermediate nih.gov. This intermediate must incorporate the essential structural features of the target molecules while also possessing functional groups that enable diverse downstream transformations nih.gov. In the context of this compound and related guaianolides, common intermediates have been developed to facilitate the construction of the characteristic researchgate.netresearchgate.netnih.gov-fused ring system and the precise installation of oxygenation patterns acs.orggoogle.comescholarship.org.

One notable strategy utilized a common synthetic scaffold derived from readily available (R)-carvone acs.orgresearchgate.net. This intermediate was specifically designed to allow for the efficient construction of the highly functionalized sesquiterpene lactone core acs.orgresearchgate.net. Another approach employed a common building block functionalized with varied acyl chains at the C2, C3, and C8 positions, enabling the divergent synthesis of numerous thapsigargin analogs, including this compound nih.govnih.govx-mol.com.

Modular Installation of Functional Groups and Acyl Chains

A significant advantage of divergent synthesis is the ability to introduce functional groups and acyl chains in a modular fashion onto the common intermediate nih.govnih.gov. This modularity allows for the rapid generation of diverse analogs with specific modifications at designated positions nih.gov.

In the synthesis of this compound and its analogs, the modular attachment of ester groups at positions such as C-2, C-3, and C-8 is a critical aspect nih.govnih.govnih.gov. Following key transformations like photochemical rearrangement, synthetic routes can be designed to allow for the facile installation of various esters through straightforward acylation reactions nih.govacs.org. For instance, selective acylation at the C-8 position of a common intermediate has been reported as a step towards this compound synthesis rsc.org. Acylation of a resultant alcohol with angelic anhydride has also been utilized to complete the synthesis of this compound walisongo.ac.idrsc.org.

Key Synthetic Transformations and Methodological Innovations

The total synthesis of this compound has necessitated the development and application of key synthetic transformations and has contributed to methodological advancements in organic chemistry acs.orgescholarship.orgresearchgate.net.

Carbon-Carbon Bond Formation (e.g., Enantioselective Ketone Alkylation, Diastereoselective Pinacol Cyclization, Allylation)

The construction of the carbon skeleton of this compound requires efficient and stereocontrolled carbon-carbon bond formation reactions.

Enantioselective ketone alkylation is a pivotal step employed early in some syntheses to establish the carbon framework and set a crucial stereocenter acs.orggoogle.comnih.govresearchgate.net. This reaction has been shown to proceed with a high diastereomeric ratio rsc.org.

Diastereoselective pinacol cyclization is another essential transformation for constructing the fused ring system of the guaianolide core with control over relative stereochemistry acs.orggoogle.comnih.govresearchgate.net. Successful pinacol coupling in this context has been achieved using a dimeric vanadium complex in the presence of HMPA google.comrsc.org.

Allylation strategies have also been incorporated into synthetic approaches. An asymmetric allylic coupling involving a lithium enolate of a ketone catalyzed by a chiral palladium complex has been reported google.com. Furthermore, preliminary investigations into modular guaianolide synthesis, including this compound, have explored intramolecular allylation strategies escholarship.orgescholarship.org.

Stereoselective Introduction of Oxygen Functionalities (e.g., Dihydroxylation, Photo-rearrangement, Oxidation)

Precisely controlling the stereochemistry during the introduction of multiple oxygen atoms is a defining challenge in this compound synthesis.

Stereoselective dihydroxylation reactions are commonly employed to install hydroxyl groups with defined configurations nih.govacs.orgrsc.orgpitt.edu. Examples include the use of osmium tetroxide for dihydroxylation of an intermediate nih.govrsc.org and stereoselective dihydroxylation of an exocyclic double bond rsc.org.

Photochemical rearrangement, inspired by the classic transformation of santonin, is a powerful method for constructing the fused ring system and introducing oxygenation nih.govacs.orgrsc.orgpitt.edu. Irradiation of a suitable precursor can lead to the formation of the characteristic 5,7-fused guaianolide skeleton nih.govrsc.org.

Various oxidation reactions are strategically employed throughout the synthesis to introduce oxygen atoms and adjust oxidation states at specific positions. These include Parikh-Doering oxidation for lactone formation nih.govacs.orgrsc.org, oxidation of allylic alcohol intermediates acs.org, and α-oxidation of enones using reagents like potassium permanganate nih.govacs.orgrsc.org. Selective ozonolysis has also been utilized in sequence with other reactions google.comrsc.org.

Table 1 provides a summary of some key synthetic transformations employed in the synthesis of this compound.

| Transformation | Description | Examples/Contexts |

| Enantioselective Ketone Alkylation | Forms a carbon-carbon bond adjacent to a ketone with control of stereochemistry. | Used in the initial stages to build the molecular framework from starting materials such as carvone. acs.orggoogle.comnih.govresearchgate.net |

| Diastereoselective Pinacol Cyclization | Creates a cyclic system while controlling the relative stereochemistry. | Essential for constructing the guaianolide skeleton. acs.orggoogle.comnih.govresearchgate.net Can be mediated by vanadium complexes. google.comrsc.org |

| Allylation | Formation of carbon-carbon bonds utilizing allyl groups. | Includes asymmetric allylic coupling google.com and intramolecular allylation in studies on modular synthesis. escholarship.orgescholarship.org |

| Dihydroxylation | Addition of two hydroxyl groups, often in a stereoselective manner. | Used for introducing oxygen atoms onto the guaianolide core. nih.govacs.orgrsc.orgpitt.edu Reagents like OsO4 and AD-mix-α have been employed. rsc.orgpitt.edu |

| Photochemical Rearrangement | A light-induced rearrangement that constructs fused ring systems. | Inspired by the photosantonin rearrangement, it is used to form the 5,7-fused skeleton. nih.govacs.orgrsc.orgpitt.edu |

| Oxidation | Reactions that introduce oxygen atoms or increase the oxidation state. | Examples include Parikh-Doering oxidation nih.govacs.orgrsc.org, oxidation with KMnO4 nih.govacs.orgrsc.org, ozonolysis google.comrsc.org, and CrO3 oxidation acs.org. |

Selective Esterification and De-esterification Reactions

Selective esterification and de-esterification are crucial steps in the synthesis and modification of polyoxygenated molecules like this compound, which contains multiple ester functionalities. Different ester groups within the molecule can exhibit varying reactivity, necessitating methods for their selective manipulation.

Attempts to selectively remove the angelate ester of this compound using procedures successful for thapsigargin, such as those involving potassium permanganate (KMnO₄) or osmium tetraoxide (OsO₄) oxidation, have been reported to fail for this compound due to extensive oxidation of the C-4 double bond, leading to complex mixtures. acs.org

A protocol for the selective cleavage of the angelate ester in this compound has been successfully applied. acs.org Furthermore, a one-pot substitution-oxidation reaction has been developed for converting an allylic ester into its corresponding α,β-unsaturated ketone, which has been applied in the context of this compound chemistry. nih.govacs.org This method allows for the selective cleavage of the angelate ester over other ester functionalities in this compound. acs.org Treatment of this compound with an acidic mixture of water and acetonitrile (B52724) has been shown to afford the desired 3-alcohol, although this reaction can result in a mixture of epimers. acs.org

Selective esterification of specific hydroxyl groups is also employed in the synthesis of this compound derivatives. For instance, selective acylation at the C-8 position of a key intermediate has been utilized in the total synthesis of this compound. rsc.org

Chemo- and Regioselective Functionalization of this compound (e.g., Ozonolysis, Hydrazinolysis)

Chemoselective and regioselective functionalization reactions are essential for introducing or modifying specific functional groups in a molecule with multiple reactive sites like this compound. Ozonolysis and hydrazinolysis are examples of such transformations that have been applied to this compound.

Ozonolysis: Ozonolysis is a method used to cleave carbon-carbon double or triple bonds using ozone (O₃), typically followed by a reductive or oxidative workup to yield carbonyl compounds. libretexts.orgwikipedia.orgunacademy.comlibretexts.org Applying ozonolysis to the angelate ester of thapsigargin selectively afforded the corresponding pyruvate (B1213749) ester. acs.org However, the same procedure performed on this compound resulted in the ring-opening of the five-membered ring, yielding a mixture of a diketone and an acetal. acs.org This demonstrates a difference in reactivity between thapsigargin and this compound under ozonolysis conditions. Ozonolysis of this compound involved bubbling ozone through a solution in dry dichloromethane (B109758) at -78 °C, followed by flushing with oxygen and nitrogen, and then adding triphenylphosphine. acs.org

Hydrazinolysis: Hydrazinolysis involves the reaction of a compound with hydrazine (B178648). wikipedia.orgfrontiersin.org In the context of esters, hydrazinolysis can lead to the formation of hydrazides or facilitate deacylation. acs.orgwikipedia.org Hydrazinolysis of thapsigargin furnished the deacylated compound. acs.org In contrast, hydrazinolysis of this compound afforded a mixture of products, including a triol (an isomeric mixture of angelate and tiglate ester), a tetraol, and a relactonized product. acs.org The regioselectivity of hydrazinolysis reactions can be influenced by the nature of the nucleophile, reaction conditions, and solvent. researchgate.net Hydrazinolysis of this compound using hydrazine hydrate (B1144303) in absolute ethanol (B145695) under reflux conditions for 16 hours has been reported. acs.org

These examples highlight the distinct reactivity of this compound compared to related compounds like thapsigargin and the importance of carefully controlled conditions for achieving selective transformations.

Structure Activity Relationship Sar Studies and Analog Development of Nortrilobolide

Design and Synthesis of Nortrilobolide Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives aim to explore how structural modifications influence biological activity. Efficient and scalable synthetic routes to this compound and related guaianolides have been developed, facilitating access to these complex molecules for SAR studies. nih.govfigshare.comthieme-connect.comgoogle.com Divergent synthesis strategies, starting from common building blocks like (+)-dihydrocarvone or (R)-(−)-carvone, have proven valuable in preparing a set of molecules with variations at different positions, particularly the acyl chains at C2, C3, and C8. nih.govthieme-connect.comgoogle.compnas.orgrsc.orgx-mol.com These approaches allow for the modular installation of oxygen atoms and attached acyl groups, providing a template for facile analog synthesis. nih.gov

Prior total syntheses of thapsigargin (B1683126) and this compound demonstrated the feasibility of creating these entities, albeit often through lengthy processes. figshare.comresearchgate.netresearchgate.net More recent routes have focused on scalability and conciseness, utilizing strategies such as two-phase terpene synthesis logic and key reactions like the photosantonin rearrangement. figshare.com The divergent nature of some syntheses, along with the scalability of the chemistry, suggests that a wider array of thapsigargin and this compound analogs can be made available for SAR exploration. pnas.org

Specific synthetic strategies have involved converting starting materials like (R)-(−)-carvone into key intermediates through sequences involving allylic chlorination, reduction, protection, asymmetric alkylation, ozonolysis, aldol (B89426) condensation, dehydration, pinacol (B44631) coupling, and lactonization, ultimately yielding the guaianolide framework. thieme-connect.comgoogle.com Further redox manipulations and side-chain introductions are then employed to arrive at the target compounds. thieme-connect.com

Modifications at C-2 Position and Acyl Chains

Modifications at the C-2 position and variations in the acyl chains attached to the this compound core are significant areas of SAR investigation. This compound itself differs from thapsigargin at the C-2 position. google.com The introduction of an α-acyloxy side chain at the ketone C-2 position is a key transformation in the synthesis of thapsigargin from this compound. thieme-connect.comresearchgate.net

Studies on thapsigargin analogs have indicated that the acyl chains, particularly at C2, C3, and C8, are relevant sites for SAR studies. nih.govnih.gov Efficient routes to easily install different acyl groups are highly valuable in this context. nih.gov For instance, variations in the acyl substitution at the C8 position have been explored. baranlab.org Similarly, altering the acid and anhydride (B1165640) components used in α-oxidation reactions can lead to the synthesis of analogs with different acyl chains at positions like C2. baranlab.org

Selective modifications of the this compound structure have also been achieved. For example, the selective removal of the angeloyl group in pentaoxygenated guaianolides like this compound can be accomplished under acidic aqueous conditions. stockpr.com Another observed difference between penta- and hexaoxygenated guaianolides is the sensitivity of the C-4-C-5 double bond to oxidation in this compound, which can lead to the cleavage of the five-membered ring. stockpr.com This suggests that the presence and nature of substituents, such as the 2-octanoyl group in hexaoxygenated guaianolides, can sterically influence the reactivity of other parts of the molecule. stockpr.com

Stereochemical Variations and Their Impact

Stereochemistry plays a crucial role in the biological activity of complex natural products like this compound and its analogs. The guaianolide framework of these compounds contains multiple stereogenic centers. pnas.org The stereochemical outcome of synthetic steps, such as pinacol coupling reactions, can be critical in establishing the correct relative and absolute configurations of the core structure. google.comacs.org

Access to different stereoisomers of thapsigargin and related compounds is important for comprehensive SAR studies and understanding their biological mechanisms. acs.org Synthetic approaches have aimed to provide stereochemically versatile access to the highly oxidized guaianolide skeleton. google.com Studies on other sesquiterpene lactones have also shown that the configuration at specific carbons, such as C6 and C7 in the lactone ring, can have a moderate impact on activity against certain cancer cell lines. researchgate.net While the specific impact of all stereocenters in this compound on its activity is still being elucidated, the ability to synthesize and evaluate stereochemical variants is a key aspect of SAR investigations.

Derivatization to Introduce Linkers or Probes

Derivatization of this compound and its analogs to introduce linkers or probes is a strategy employed for various purposes, including the development of targeted drug delivery systems and the study of their interactions with biological targets. The concept of conjugating potent cytotoxins like thapsigargin analogs to linkers, which can then be attached to targeting moieties, is central to the development of prodrugs. nih.govstockpr.comnih.gov

While the search results primarily discuss the derivatization of thapsigargin for prodrug development, the principle is applicable to this compound analogs as well, especially given their structural similarity and shared mechanism of SERCA inhibition. nih.govstockpr.com The design of such conjugates requires linkers that are stable in circulation but can be cleaved at the target site to release the active compound. rsc.org Although not specifically detailed for this compound in the provided snippets, the general approach of introducing linkers involves chemical modifications of functional groups on the core structure to attach the linker molecule. thieme-connect.com The development of activatable fluorescent probes targeting specific enzymes has also been explored as a method to evaluate the cleavage and stability of linkers, a technique that could potentially be applied in the context of this compound conjugates. rsc.org

In Vitro Biological Screening of this compound and its Analogs

In vitro biological screening is a fundamental step in evaluating the biological activities of this compound and its synthetic analogs. This screening typically involves assessing their effects on various cell lines and specific enzymatic targets. figshare.comstockpr.comccspublishing.org.cn

Assessment of General Cytotoxicity in Cell Lines

The general cytotoxicity of this compound and its analogs is commonly assessed in various cancer cell lines. Cytotoxicity is often measured by determining the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%. acs.orgnih.govmdpi.com

Studies have evaluated the cytotoxic activities of natural products and their derivatives, including sesquiterpene lactones, against different human cancer cell lines, such as breast cancer (MCF7), colon cancer (LoVo), glioblastoma (LN229), lung cancer (A-549), and normal human lung fibroblasts (MRC-5). acs.orgnih.govmdpi.comresearchgate.net For example, a new noroleanane-type triterpene saponin (B1150181) showed potent cytotoxicity against MCF7, LoVo, and LN229 cell lines. nih.gov The cytotoxic effects can be dose- and time-dependent. nih.govmdpi.com

While the provided snippets confirm that this compound and its analogs are subjected to biological testing, specific detailed cytotoxicity data (IC₅₀ values) for a wide range of this compound analogs across various cell lines are not extensively presented in the provided context, apart from the general mention that tested compounds displayed promising activity profiles. nih.govresearchgate.net However, the assessment of general cytotoxicity is a standard procedure in the initial in vitro evaluation of such compounds. rsc.orgnih.govresearchgate.netresearchgate.net

Evaluation of Specific Enzymatic Inhibition (e.g., SERCA)

A key aspect of the biological screening of this compound and its analogs involves evaluating their ability to inhibit specific enzymes, most notably the SERCA pump. This compound is structurally related to thapsigargin, a well-established and potent SERCA inhibitor. wikipedia.orgnih.gov

SERCA inhibition by thapsigargin and its analogs leads to the depletion of endoplasmic reticulum (ER) calcium stores, elevation of cytosolic calcium levels, induction of ER stress, and ultimately, apoptosis. nih.govresearchgate.netresearchgate.netmdpi.com The biological activity of thapsigargin is directly related to its subnanomolar affinity for SERCA. stockpr.com

Studies have investigated the interaction of thapsigargin and its chemical analogs with SERCA, including how they bind to isolated SERCA membranes. nih.govresearchgate.net The binding affinity and inhibitory potency are crucial parameters evaluated in these studies. nih.govnih.gov While thapsigargin is known for its high selectivity for SERCA, some inhibition of other related ATPases like SPCA1a can occur at higher concentrations. researchgate.netnih.gov SAR studies in the context of SERCA inhibition aim to understand how modifications to the this compound structure affect its binding affinity and inhibitory potency towards SERCA and potentially other calcium pumps. nih.govnih.gov The removal or modification of side chains, such as the acyl groups, has been shown to influence the binding of analogs to SERCA. nih.govresearchgate.net Evaluating the IC₅₀ values for SERCA inhibition is a standard method to quantify the potency of this compound analogs in targeting this enzyme. nih.gov

Screening for Other Pharmacological Activities (e.g., Secretagogue activity, Nrf2 activation, NF-κB inhibition)

Beyond its relationship with SERCA inhibition, this compound has been identified for other pharmacological properties. This compound is recognized as a potent guaianolide secretagogue isolated from Thapsia garganica. encyclopedia.pub While the provided information extensively discusses the interplay between Nrf2 and NF-κB pathways in cellular responses to oxidative stress and inflammation, and how some anti-inflammatory compounds can influence these pathways, direct evidence specifically detailing this compound's activity regarding Nrf2 activation or NF-κB inhibition is not present in the search results. nih.govmdpi.comresearchgate.netmdpi.comnih.gov Related compounds like thapsigargin have shown other activities, including potential as a broad-spectrum antiviral agent against viruses such as SARS-CoV-2, common cold virus, RSV, and influenza A virus in in vitro studies, and suppression of nicotinic acetylcholine (B1216132) receptor activity in neurons. wikipedia.org

Elucidation of Key Pharmacophoric Elements for Activity

The core structure of guaianolides, including this compound and thapsigargin, is fundamental to their biological activity. The central guaianolide ring structure is crucial for defining the pharmacophore that governs high affinity and access to protein binding sites, such as the SERCA pump. researchgate.net This non-flexible tricyclic nucleus provides a scaffold that correctly positions side chains within the binding pocket. nih.govnih.gov

Studies comparing thapsigargin and this compound highlight the importance of specific functional groups. The difference between thapsigargin (which has an octanoyloxy group at the O-2 position) and this compound (lacking this group) indicates that the O-2 chain facilitates a hydrophobic interaction in the binding pocket of SPCA1a, a related calcium ATPase. nih.gov This suggests the O-2 moiety contributes to the inhibitory effect on SPCA1a, with the guaianolide scaffold also playing a major role. nih.gov For thapsigargin's activity on SERCA, lipophilic groups at positions O-3, C-4, O-8, and O-10 are critical for hydrophobic interactions and complementarity with the binding cavity. nih.govnih.gov The octanoyloxy group at C-2 in thapsigargin is positioned at the interface between the transmembrane region and the membrane. encyclopedia.pubnih.gov The SAR of thapsigargin differs between SPCA1a and SERCA1a, attributed to variations in the amino acid composition of their respective binding pockets. nih.gov

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational approaches, such as molecular modeling and docking studies, have been employed to understand the interaction of thapsigargin and related compounds with their protein targets and to predict the activity of analogs. psu.edupnas.org

Ligand-Protein Docking Studies (e.g., with SERCA)

Ligand-protein docking studies have been utilized to investigate how compounds bind to the SERCA pump. While specific docking studies focused solely on this compound were not detailed in the provided snippets, studies on thapsigargin and other compounds binding to the SERCA active site provide relevant context. These studies have identified key residues within the thapsigargin binding pocket of SERCA, such as GLU255 and GLN259, which are involved in interactions, including hydrogen bonding. researchgate.net The binding site in SERCA is located within the transmembrane region, formed by helices M3, M5, and M7. nih.govnih.gov Docking and structural analyses have shown how different parts of the molecule, such as the O-8 and O-2 chains of thapsigargin, are oriented within this pocket and at the protein-lipid interface. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Nortrilobolide Non Clinical

Impact on Intracellular Calcium Homeostasis

The endoplasmic reticulum (ER) serves as the primary intracellular reservoir for calcium ions (Ca²⁺), which are essential for a multitude of cellular processes, including protein folding and signaling. frontiersin.orgnih.gov The maintenance of a steep Ca²⁺ gradient between the ER lumen and the cytosol is critical for cellular function and is actively managed by pumps like SERCA. nih.govfrontiersin.org Nortrilobolide directly interferes with this fundamental process.

This compound functions as a potent inhibitor of the SERCA pump. nih.gov The SERCA pump is a P-type ATPase that actively transports Ca²⁺ from the cytosol into the ER lumen, a process coupled to ATP hydrolysis. frontiersin.org As an analog of thapsigargin (B1683126), this compound is understood to bind to the SERCA pump, locking it in a Ca²⁺-free E2 conformational state. mdpi.com This binding forms a stable, inactive complex that prevents the pump from binding Ca²⁺ ions in the cytosol and completing its transport cycle. mdpi.com

Research comparing the structure-activity relationship of thapsigargin and its analogs has quantified the inhibitory potency of this compound. This compound is derived from the thapsigargin scaffold by replacing the octanoyloxy group at the O-2 position with a proton. nih.gov While it demonstrates a lower affinity for SERCA1a compared to thapsigargin, it remains a highly effective inhibitor of the pump's activity. nih.gov

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| Thapsigargin | 0.32 ± 0.03 | nih.gov |

| This compound | 23 ± 2.4 | nih.gov |

The direct consequence of SERCA inhibition by this compound is the disruption of Ca²⁺ reuptake into the ER. nih.govpatsnap.com While the pump is inhibited, Ca²⁺ continues to leak from the ER into the cytosol through various channels. frontiersin.org This unidirectional movement of calcium—leakage out of the ER without reuptake—leads to a progressive and sustained depletion of the ER's Ca²⁺ stores. nih.govnih.gov This loss of luminal Ca²⁺ is a critical initiating event that triggers subsequent cellular stress responses. frontiersin.org

Induction of Endoplasmic Reticulum (ER) Stress

The ER lumen provides a specific environment optimized for the folding and post-translational modification of secretory and transmembrane proteins. biorxiv.orgbiorxiv.org This environment is rich in Ca²⁺-dependent chaperones, such as calreticulin (B1178941) and calnexin, which require high calcium concentrations to function correctly. biorxiv.org The depletion of ER Ca²⁺ stores by this compound compromises the function of these chaperones, leading to the accumulation of misfolded and unfolded proteins within the ER lumen—a condition known as ER stress. nih.govbiorxiv.org

To cope with the accumulation of unfolded proteins, cells activate a complex signaling network known as the Unfolded Protein Response (UPR). nih.govucsf.edu The UPR aims to restore ER homeostasis by reducing the protein load and increasing the protein-folding capacity of the ER. nih.govucsf.edu This response is initiated by three main ER-transmembrane sensor proteins:

IRE1 (Inositol-requiring enzyme 1)

PERK (PKR-like endoplasmic reticulum kinase)

ATF6 (Activating transcription factor 6)

Under normal conditions, these sensors are kept inactive by binding to the ER chaperone BiP (also known as GRP78). When unfolded proteins accumulate, BiP preferentially binds to them, releasing the UPR sensors and allowing their activation. ucsf.edu

Upon its activation during ER stress, PERK dimerizes and autophosphorylates. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis, which reduces the load of new proteins entering the ER. nih.gov

Paradoxically, the phosphorylation of eIF2α also results in the selective translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). nih.govnih.gov ATF4 is a transcription factor that moves to the nucleus and upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, critically, apoptosis. nih.govembopress.org

Under conditions of prolonged or severe ER stress, such as that induced by potent SERCA inhibitors, ATF4 promotes the transcription of the gene encoding C/EBP homologous protein (CHOP), also known as DDIT3. nih.govembopress.org CHOP is a key transcription factor that plays a central role in mediating cell death in response to unresolved ER stress. embopress.orgresearchgate.net

Modulation of Cell Death Pathways

While the initial goal of the UPR is to promote cell survival, sustained ER stress can shift the balance of UPR signaling towards the induction of apoptosis (programmed cell death). ucsf.edu The inhibition of the SERCA pump by this compound is a potent and sustained stressor, which robustly activates these pro-apoptotic pathways.

The upregulation of the transcription factor CHOP is a critical event in this life-or-death decision. nih.gov CHOP promotes apoptosis through several mechanisms, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic BH3-only proteins. nih.gov This alteration in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately executing the apoptotic program. nih.gov Therefore, by initiating the cascade of SERCA inhibition and ER stress, this compound effectively modulates cell death pathways, leading to apoptosis. mdpi.comnih.gov

After a comprehensive search for scientific literature on the chemical compound “this compound,” it has been determined that there is insufficient specific data available to generate the article according to the detailed outline provided. The existing research on this compound does not cover the specific molecular and cellular mechanisms requested in the user's instructions.

While this compound is identified as a naturally occurring guaianolide sesquiterpene found in plants of the Thapsia genus, such as Thapsia garganica, detailed experimental studies on its specific biological activities are limited. nih.gov Research has heavily focused on its more potent structural analog, Thapsigargin, which is also found in the same plant. nih.govstockpr.com Thapsigargin is a well-documented SERCA pump inhibitor that induces apoptosis through endoplasmic reticulum stress and activation of the JNK/MAPK signaling pathway. nih.govnih.gov However, specific experimental data attributing these, or the other requested mechanisms, directly to this compound could not be located.

Specifically, the search did not yield published research that provides the necessary details for the following sections of the requested article:

Interaction with Other Cellular Targets and Signaling Pathways

Other Enzyme Inhibition Profiles:No experimental data was found regarding the inhibition of the PTP1B enzyme by this compound. One computational docking study suggested this compound as a potential lipase (B570770) inhibitor, but this has not been experimentally verified.nih.gov

Due to the lack of specific scientific evidence for this compound in these areas and the strict instruction to not introduce information outside the provided outline, it is not possible to generate the requested thorough and scientifically accurate article at this time. Further experimental research is required to elucidate the specific molecular and cellular mechanisms of action of this compound.

Advanced Analytical Techniques in Nortrilobolide Research

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD, MS/MS) for Purity and Quantification